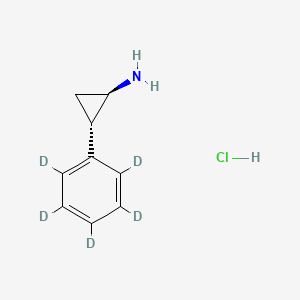

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride

説明

特性

IUPAC Name |

(1R,2S)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-KMWRGRSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@H]2N)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662166 | |

| Record name | (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107077-98-5 | |

| Record name | Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107077-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-(~2~H_5_)Phenylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2S)-2-[(2,3,4,5,6-2H5)phenyl]cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of Tranylcypromine-d4: A Chemically Stable Internal Standard for Bioanalytical Quantification

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of deuterated tranylcypromine (TCP), specifically tranylcypromine-d4, for use as a high-fidelity internal standard in mass spectrometry-based bioanalytical assays. Tranylcypromine is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder.[1][2] Accurate quantification of TCP in biological matrices is critical for pharmacokinetic (PK) and drug metabolism (DMPK) studies, given its rapid absorption and short elimination half-life of approximately 2-3 hours.[1][3][4][5] Isotopically labeled internal standards are the gold standard for correcting analytical variability.[6][7] This document outlines the strategic rationale for deuterium placement, a detailed multi-step synthetic protocol, rigorous analytical characterization, and the principles of quality control that ensure the production of a robust and reliable internal standard.

The Imperative for a Stable Isotope-Labeled Internal Standard

In quantitative Liquid Chromatography-Mass Spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is the cornerstone of a robust bioanalytical method.[7] A SIL standard, ideally a deuterated version of the analyte, co-elutes with the target compound and exhibits identical chemical behavior during sample extraction, chromatography, and ionization.[7] This co-elution ensures that any sample-to-sample variation, such as matrix effects (ion suppression or enhancement) or inconsistent extraction recovery, affects both the analyte and the internal standard proportionally.[6] The ratio of the analyte's MS signal to the internal standard's signal thus remains constant, leading to highly accurate and precise quantification, a prerequisite for regulatory-grade data in clinical and preclinical trials.[8]

For tranylcypromine, a drug with a well-defined metabolic pathway primarily involving aromatic hydroxylation and N-acetylation[1], the strategic placement of deuterium labels is paramount. The goal is to introduce deuterium atoms at positions that are not susceptible to metabolic cleavage or in vivo hydrogen-deuterium (H-D) exchange, which would compromise the standard's integrity.

Rationale for Phenyl Ring Deuteration

The proposed synthesis targets the deuteration of the phenyl ring of tranylcypromine. This choice is underpinned by two key principles of internal standard design:

-

Metabolic Stability: The primary metabolic route for tranylcypromine is hydroxylation at the 4-position of the phenyl ring.[1] Placing deuterium atoms on the aromatic ring ensures they are remote from the sites of major metabolic attack (the amine and the para-position of the ring). This minimizes the risk of the label being lost during in vivo metabolism, a phenomenon that would lead to an underestimation of the analyte concentration.

-

Sufficient Mass Shift: An ideal internal standard should have a mass shift of at least +3 or +4 Da compared to the parent analyte.[7] This shift ensures that the isotopic clusters of the analyte and the internal standard do not overlap, preventing analytical interference. Synthesizing a tranylcypromine-d4 standard (four deuterium atoms) provides a clear mass separation for unambiguous detection in the mass spectrometer.

Synthetic Pathway and Experimental Workflow

The synthesis of (±)-trans-2-(phenyl-d4)-cyclopropan-1-amine hydrochloride proceeds via a multi-step route starting from commercially available styrene-d5. The core of the synthesis involves the construction of the cyclopropane ring, followed by a Curtius rearrangement to install the amine functionality.

Overall Synthetic Workflow

The workflow is designed as a self-validating system, with in-process checks and purification steps to ensure the quality of intermediates and the final product.

Caption: High-level workflow for the synthesis and certification of deuterated tranylcypromine.

Detailed Synthetic Scheme

The chosen synthetic route leverages well-established organic chemistry reactions to construct the target molecule.[9][10]

Caption: Synthetic pathway for Tranylcypromine-d4 starting from Styrene-d5.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained organic chemists in a properly equipped laboratory. All steps should be performed in a fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl (±)-trans-2-(phenyl-d4)-cyclopropane-1-carboxylate

-

Causality: This step constructs the core cyclopropane ring. A rhodium catalyst is used for the stereoselective cyclopropanation of styrene with ethyl diazoacetate (EDA), favoring the formation of the trans isomer, which is the desired stereochemistry for tranylcypromine.

-

Procedure:

-

To a solution of styrene-d5 (1.0 eq) in dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.005 eq).

-

Heat the mixture to 40 °C.

-

Add a solution of ethyl diazoacetate (EDA, 1.1 eq) in DCM dropwise over 4 hours using a syringe pump.

-

After the addition is complete, stir the reaction at 40 °C for an additional 2 hours.

-

Cool the reaction to room temperature, concentrate under reduced pressure, and purify by flash column chromatography (silica gel, gradient of 0-10% ethyl acetate in hexanes) to yield the title ester.

-

Step 2: Saponification to (±)-trans-2-(phenyl-d4)-cyclopropane-1-carboxylic acid

-

Causality: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. This acid is the necessary precursor for the subsequent Curtius rearrangement.

-

Procedure:

-

Dissolve the ester from Step 1 (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid (HCl) until pH ~2.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the carboxylic acid, which is often used in the next step without further purification.

-

Step 3 & 4: Curtius Rearrangement and Deprotection to (±)-trans-2-(phenyl-d4)-cyclopropan-1-amine Hydrochloride

-

Causality: This two-part sequence converts the carboxylic acid into the primary amine. The acid is first converted to an acyl azide, which rearranges upon heating to an isocyanate. This intermediate is then hydrolyzed under acidic conditions to yield the target amine, which is isolated as its hydrochloride salt for improved stability and handling.

-

Procedure:

-

To a solution of the carboxylic acid from Step 2 (1.0 eq) in anhydrous tert-butanol, add triethylamine (Et₃N, 1.2 eq).

-

Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 85 °C) for 16 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

To the crude residue, add a 3 M aqueous solution of HCl.

-

Heat the mixture to reflux for 4 hours to effect hydrolysis of the intermediate carbamate.

-

Cool the solution, wash with diethyl ether to remove non-polar impurities.

-

Lyophilize or carefully concentrate the aqueous layer to obtain the final product, tranylcypromine-d4 hydrochloride, as a white solid.

-

Analytical Characterization and Quality Control

The final product must be rigorously tested to confirm its identity, chemical purity, and isotopic enrichment. These parameters are critical for its function as a reliable internal standard.[6][11]

Quality Control Specifications

| Parameter | Method | Specification | Rationale |

| Identity | High-Resolution Mass Spectrometry (HRMS) | Measured mass matches theoretical mass of C₉H₇D₄N·HCl (± 5 ppm) | Confirms the elemental composition and successful incorporation of four deuterium atoms. |

| Structure Confirmation | ¹H & ¹³C NMR Spectroscopy | Spectrum consistent with the proposed structure; absence of signals in the phenyl region of the ¹H NMR. | Verifies the correct chemical structure and confirms deuterium placement on the phenyl ring. |

| Chemical Purity | HPLC-UV/CAD | ≥ 99.0% | Ensures that no significant chemical impurities are present that could interfere with quantification.[6] |

| Isotopic Enrichment | Mass Spectrometry (LC-MS) | ≥ 98% Deuterium Incorporation | Guarantees minimal contribution from unlabeled or partially labeled species to the internal standard's mass channel.[11] |

| Residual Solvents | ¹H NMR or GC-HS | Conforms to ICH Q3C guidelines | Ensures the material is safe for use and free from solvents that could affect assay performance or instrument stability. |

Example Analytical Data Interpretation

-

Mass Spectrometry: An ESI-MS analysis in positive ion mode should show a primary ion corresponding to [M+H]⁺. For tranylcypromine-d4 (free base molar mass approx. 137.22 g/mol ), the expected m/z would be ~138.2, compared to ~134.1 for the unlabeled compound.

-

¹H NMR: The proton NMR spectrum should show signals corresponding to the cyclopropyl and amine protons. Critically, the aromatic region (typically ~7.2-7.4 ppm for the unlabeled phenyl ring) should show a significant reduction or complete absence of signal intensity, confirming successful deuteration.

Conclusion

The synthesis of a high-purity, metabolically stable deuterated internal standard is a non-trivial but essential undertaking for the development of robust bioanalytical methods. The strategic placement of deuterium atoms on the phenyl ring of tranylcypromine provides a stable label that is not prone to metabolic loss, while the described synthetic route offers a reliable method for its production. By adhering to the rigorous purification and quality control standards outlined in this guide, researchers and drug development professionals can produce a tranylcypromine-d4 internal standard that will ensure the accuracy, precision, and reliability of pharmacokinetic and clinical studies.

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Wikipedia. Tranylcypromine. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link] (Simulated link for illustrative purposes)

-

Owen, L. et al. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

Stahl, S. M., & Grady, M. M. (2025, January 19). Tranylcypromine. StatPearls - NCBI Bookshelf. Available at: [Link]

-

Ricken, R., et al. (2017, June 1). Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression. PubMed. Available at: [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. Available at: [Link]

-

Wang, Y., et al. (2025, April 14). Unravelling the target landscape of tranylcypromines for new drug discovery. PMC. Available at: [Link]

-

Sato, S., et al. (2022, April 29). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. PubMed Central. Available at: [Link]

-

ResearchGate. General method for the synthesis of tranylcypromine. Available at: [Link]

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

-

Mallinger, A. G., et al. Pharmacokinetics of tranylcypromine in patients who are depressed: Relationship to cardiovascular effects. ResearchGate. Available at: [Link]

-

El-Gindy, A., et al. (2016, February 27). Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromine Sulphate in Bulk. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Mallinger, A. G., et al. (1986). Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects. PubMed. Available at: [Link]

Sources

- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 2. Tranylcypromine in mind (Part II): Review of clinical pharmacology and meta-analysis of controlled studies in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. youtube.com [youtube.com]

- 9. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

Physical and chemical properties of trans-2-Phenylcyclopropylamine-d5

An In-Depth Technical Guide to trans-2-Phenylcyclopropylamine-d5

This guide provides a comprehensive overview of trans-2-Phenylcyclopropylamine-d5, a deuterated isotopologue of the monoamine oxidase (MAO) inhibitor tranylcypromine.[1][2][3][4][5] Intended for researchers, scientists, and drug development professionals, this document details the molecule's fundamental properties, analytical applications, and practical methodologies, with a focus on its critical role in modern bioanalytical studies.

Introduction: The Significance of Isotopic Labeling

trans-2-Phenylcyclopropylamine, widely known as Tranylcypromine, is an irreversible, non-selective inhibitor of monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[1][6][7] It has been clinically utilized for decades in the treatment of major depressive disorder.[3][4] The introduction of its deuterated analog, trans-2-Phenylcyclopropylamine-d5 (Tranylcypromine-d5), where five hydrogen atoms on the phenyl ring are replaced with deuterium, offers a powerful tool for analytical chemistry.

The key advantage of deuteration lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). This isotopic substitution results in a compound that is chemically and physically almost identical to its non-labeled counterpart but is easily distinguishable by mass spectrometry.[8] This property makes Tranylcypromine-d5 an ideal internal standard for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][9][10]

Molecular Structure and Physicochemical Properties

The core structure of Tranylcypromine-d5 consists of a cyclopropylamine ring attached to a pentadeuterated phenyl group. The "trans" configuration indicates that the phenyl group and the amine group are on opposite sides of the cyclopropane ring.

dot graph { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; N1 [label="NH₂", fontcolor="#34A853"]; C_phenyl_1 [label="C"]; C_phenyl_2 [label="CD"]; C_phenyl_3 [label="CD"]; C_phenyl_4 [label="CD"]; C_phenyl_5 [label="CD"]; C_phenyl_6 [label="CD"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="0.5,0.866!"]; N1 [pos="1.5,0.866!"]; C_phenyl_1 [pos="-1,0!"]; C_phenyl_2 [pos="-1.866,-0.5!"]; C_phenyl_3 [pos="-1.866,-1.5!"]; C_phenyl_4 [pos="-1,-2!"]; C_phenyl_5 [pos="-0.134,-1.5!"]; C_phenyl_6 [pos="-0.134,-0.5!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C1; C2 -- N1 [style=dashed, color="#4285F4"]; // Show trans relationship C1 -- C_phenyl_1 [style=dashed, color="#EA4335"]; // Show trans relationship

// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;

// Add labels label_d5 [label="Phenyl-d5", pos="-1,-2.5!", fontsize=10, fontcolor="#5F6368"]; label_amine [label="Amine Group", pos="2,0.866!", fontsize=10, fontcolor="#5F6368"]; label_cyclopropyl [label="Cyclopropyl Ring", pos="0.5, -0.5!", fontsize=10, fontcolor="#5F6368"]; } केंद Caption: Molecular structure of trans-2-Phenylcyclopropylamine-d5.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | trans-2-(Phenyl-d5)cyclopropylamine Hydrochloride | [11][12][13] |

| Synonyms | Tranylcypromine-d5 HCl, (rel)-Tranylcypromine D5 HCl | [1][7][11] |

| CAS Number | 107077-98-5 | [1][11][12][13] |

| Molecular Formula | C₉H₇D₅ClN | [1][7][13] |

| Molecular Weight | 174.68 g/mol | [1][7][11][13] |

| Appearance | Pale Brown Solid | [12] |

| Melting Point | 162-169 °C | [12] |

| Solubility | Slightly soluble in Methanol and Water. Soluble in Ethanol (50 mg/mL). | [12] |

| Storage | Recommended: 2-8°C or -20°C for long-term storage. Store away from moisture and light. | [7][12][14] |

The Role of Deuterated Standards in LC-MS/MS

In quantitative bioanalysis, variability during sample processing (e.g., extraction, evaporation, reconstitution) and instrumental analysis (e.g., matrix effects, ion suppression) can significantly impact accuracy and precision. An ideal internal standard (IS) co-elutes with the analyte and experiences the same variations, allowing for reliable normalization of the analytical signal.

Why Tranylcypromine-d5 is an Excellent Internal Standard:

-

Co-elution: Having nearly identical physicochemical properties to the unlabeled Tranylcypromine, the d5 version co-elutes under typical reversed-phase liquid chromatography conditions. This ensures that both compounds experience the same matrix effects at the same time.[10]

-

Mass Differentiation: The +5 Dalton mass shift provides a clear distinction between the analyte and the internal standard in the mass spectrometer, preventing signal overlap.

-

Stability: The deuterium atoms are placed on the aromatic phenyl ring, a non-exchangeable position, ensuring the isotopic label is stable throughout sample preparation and analysis and does not exchange with protons from the solvent.[15]

The use of a stable, isotopically labeled internal standard is considered the gold standard in quantitative mass spectrometry and is recommended by regulatory agencies for bioanalytical method validation.[9][14]

Experimental Protocol: Quantification of Tranylcypromine in Human Plasma

This section outlines a validated, field-proven protocol for the determination of Tranylcypromine in human plasma using Tranylcypromine-d5 as an internal standard via LC-MS/MS. This methodology is foundational for pharmacokinetic and therapeutic drug monitoring studies.[16]

Methodology:

1. Preparation of Standards and Internal Standard:

-

Prepare a primary stock solution of Tranylcypromine and Tranylcypromine-d5 (e.g., 1 mg/mL) in methanol.

-

Create a series of working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL) by serially diluting the Tranylcypromine stock in a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Tranylcypromine-d5 stock.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for injection.

3. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating the analyte from matrix components.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start at ~5-10% B, ramp up to 95% B to elute the analyte, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z |

| Tranylcypromine | 134.1 | 117.1 |

| Tranylcypromine-d5 (IS) | 139.1 | 122.1 |

Causality Note: The precursor ion represents the protonated molecule [M+H]⁺. The product ion is a characteristic fragment generated by collision-induced dissociation, providing high selectivity for the analysis.[17]

4. Data Analysis and Validation:

-

A calibration curve is constructed by plotting the peak area ratio (Tranylcypromine / Tranylcypromine-d5) against the nominal concentration of the calibrators.

-

A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

The concentration of unknown samples is determined from this curve.

-

The method must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing linearity, accuracy, precision, selectivity, and stability.[9][18]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of Tranylcypromine-d5.

-

Solid Form: Store the hydrochloride salt solid at 2-8°C for short-term or -20°C for long-term use, protected from light and moisture.[7]

-

Stock Solutions: Stock solutions prepared in organic solvents like methanol or acetonitrile are generally stable for several months when stored at -20°C or below.[8] It is crucial to prevent solvent evaporation.

-

Working Solutions: Diluted working solutions may have reduced stability and should be prepared fresh or their stability evaluated.

-

Freeze-Thaw Stability: The stability of the analyte and internal standard in the biological matrix (e.g., plasma) should be assessed through multiple freeze-thaw cycles as part of method validation.

Expert Insight: To prevent potential H/D exchange, especially over long-term storage in protic solvents, it is best practice to store stock solutions under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.[14][15]

Conclusion

trans-2-Phenylcyclopropylamine-d5 is an indispensable tool for researchers engaged in the quantitative analysis of Tranylcypromine. Its properties make it the ideal internal standard for LC-MS/MS-based bioanalysis, enabling the generation of highly accurate and precise data essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The methodologies described herein provide a robust framework for its successful implementation in a regulated laboratory setting.

References

-

Caccia, S. (n.d.). A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine. PubMed. Retrieved from [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans-. PubChem. Retrieved from [Link]

-

Maciej, K., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. PubMed. Retrieved from [Link]

-

Abdel-tawab, A. M. (2017). Can we use a deuterium drug as internal standard for pesticides mixture?. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly sensitive LC-MS/MS-ESI method for determination of phenelzine in human plasma and its application to a human pharmacokinetic study. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tranylcypromine. PubChem. Retrieved from [Link]

-

Grassi-Oliveira, R., et al. (2021). 60 Years of Combining Tranylcypromine: A Systematic Review of Available Evidence. Retrieved from [Link]

-

University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove. Retrieved from [Link]

-

Ulrich, S., et al. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. PubMed. Retrieved from [Link]

-

Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Gasilova, N., et al. (n.d.). Enhancing Tandem MS Sensitivity and Peptide Identification via Ion Preaccumulation in an Orbitrap Mass Spectrometer. PubMed. Retrieved from [Link]

-

DC Chemicals. (n.d.). (rel)-Tranylcypromine D5 hydrochloride Datasheet. Retrieved from [Link]

-

Washington State Patrol. (n.d.). CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

-

ResolveMass. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

-

Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Retrieved from [Link]

-

ResolveMass. (2023). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tranylcypromine | C9H11N | CID 5530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 60 Years of Combining Tranylcypromine: A Systematic Review of Available Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (rel)-Tranylcypromine D5 hydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 8. chromservis.eu [chromservis.eu]

- 9. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans- | C9H12ClN | CID 45040229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. trans 2-(Phenyl-D5)-cyclopropylamine Hydrochloride | 107077-98-5 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. phenomenex.com [phenomenex.com]

- 17. wsp.wa.gov [wsp.wa.gov]

- 18. egrove.olemiss.edu [egrove.olemiss.edu]

A Technical Guide to the Commercial Availability of Deuterated 2-Phenylcyclopropylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability of deuterated 2-phenylcyclopropylamine, a critical tool in contemporary drug discovery and development. Beyond a simple supplier list, this document delves into the scientific rationale for deuteration, the types of deuterated analogs available, and the essential analytical techniques for their characterization. This resource is intended to empower researchers to confidently source and utilize these valuable isotopically labeled compounds in their work.

The Rationale for Deuterating 2-Phenylcyclopropylamine (Tranylcypromine)

2-Phenylcyclopropylamine, widely known as tranylcypromine, is a potent, irreversible inhibitor of monoamine oxidase (MAO) and has been used as an antidepressant.[1][2] More recently, it has garnered significant interest as a scaffold for the development of inhibitors for other enzymes, such as lysine-specific demethylase 1 (LSD1), a promising target in oncology.[3][4][5]

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), is a powerful strategy in drug development. This substitution can profoundly influence a molecule's metabolic fate, a phenomenon known as the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to:

-

Improved Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life and exposure.

-

Reduced Formation of Toxic Metabolites: By blocking certain metabolic pathways, deuteration can decrease the generation of harmful byproducts.

-

Enhanced Pharmacokinetic Profiles: The overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug can be favorably modulated.

For 2-phenylcyclopropylamine, deuteration, particularly on the phenyl ring, is explored to enhance its therapeutic properties and to develop new chemical entities with improved safety and efficacy profiles.

Commercial Availability of Deuterated 2-Phenylcyclopropylamine

The commercial landscape for deuterated 2-phenylcyclopropylamine primarily offers analogs with deuterium substitution on the phenyl ring. These compounds are typically available as research chemicals in milligram to gram quantities. Below is a summary of commercially available deuterated 2-phenylcyclopropylamine analogs.

| Compound Name | Degree of Deuteration | Supplier(s) | CAS Number | Notes |

| (1S,2R)-Tranylcypromine-d5 hydrochloride | d5 | MedchemExpress | 107077-98-5 | Deuteration on the phenyl ring. |

| Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans- | d5 | PubChem | 107077-98-5 | Racemic mixture with deuteration on the phenyl ring. |

| Tranylcypromine-d5 hydrochloride | d5 | MCE | HY-17447SA |

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Analytical Characterization of Deuterated 2-Phenylcyclopropylamine

The rigorous characterization of deuterated compounds is essential to confirm the location and extent of isotopic labeling, as well as to determine the overall purity. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and assessing the level of deuterium incorporation.

Causality of Experimental Choices:

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirmation of deuterium incorporation.

-

Isotopic Distribution Analysis: The mass spectrum of a deuterated compound will exhibit a characteristic isotopic pattern. For a d5-labeled compound, the molecular ion peak will be shifted by approximately 5 mass units compared to the non-deuterated analog. The relative abundance of ions corresponding to d0 to d5 species provides a quantitative measure of the isotopic purity.

Illustrative Isotopic Distribution Logic

Caption: Expected mass spectral peaks for a d5-labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise location of deuterium atoms within the molecule.

Causality of Experimental Choices:

-

¹H NMR (Proton NMR): In a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in the ¹H NMR spectrum. This provides direct evidence of the positions of deuteration.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium at a specific chemical shift, which corresponds to the chemical shift of the proton it replaced in the ¹H NMR spectrum.[6][7] The resolution in ²H NMR is typically lower than in ¹H NMR.

-

¹³C NMR (Carbon-13 NMR): While the chemical shifts of carbon atoms are not significantly affected by deuteration, the coupling patterns can change. A carbon atom bonded to a deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling.

Expected NMR Spectral Changes for Phenyl-d5-2-phenylcyclopropylamine

| Nucleus | Expected Observation | Rationale |

| ¹H | Absence of aromatic signals. | The five protons on the phenyl ring are replaced by deuterium. |

| ²H | A broad signal in the aromatic region. | Direct detection of the five deuterium atoms on the phenyl ring.[7] |

| ¹³C | A complex multiplet for the aromatic carbons. | C-D coupling will split the signals of the deuterated carbons. |

Experimental Protocol: Quality Control of Deuterated 2-Phenylcyclopropylamine

This section provides a standardized workflow for the quality control analysis of a commercial sample of deuterated 2-phenylcyclopropylamine.

Workflow for Quality Control

Caption: A typical workflow for the quality control of deuterated 2-phenylcyclopropylamine.

Step-by-Step Methodology

Objective: To confirm the identity, isotopic purity, and chemical purity of a commercial sample of trans-2-(phenyl-d5)-cyclopropylamine hydrochloride.

Materials:

-

trans-2-(phenyl-d5)-cyclopropylamine hydrochloride sample

-

Methanol (LC-MS grade)

-

Chloroform-d (CDCl₃) with 0.03% TMS

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Mass Spectrometry Analysis: a. Prepare a 1 mg/mL solution of the sample in methanol. b. Infuse the solution directly into the mass spectrometer or inject it onto a suitable LC column. c. Acquire the mass spectrum in positive ion mode. d. Determine the accurate mass of the molecular ion and compare it to the theoretical mass of C₉H₇D₅N·HCl. e. Analyze the isotopic distribution to quantify the percentage of the d5 species and other isotopologues (d0-d4).

-

NMR Spectroscopy Analysis: a. Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃. b. Acquire a ¹H NMR spectrum. c. Acquire a ²H NMR spectrum. d. Acquire a proton-decoupled ¹³C NMR spectrum. e. Integrate the residual proton signals in the ¹H NMR spectrum to assess the extent of deuteration. f. Analyze the chemical shifts in the ²H and ¹³C NMR spectra to confirm the location of the deuterium labels.

Self-Validating System:

The combination of HRMS and multinuclear NMR provides a self-validating system. The mass spectrum confirms the overall level of deuteration, while the NMR spectra pinpoint the exact locations of the deuterium atoms. Any discrepancies between the two techniques would indicate an unexpected labeling pattern or the presence of impurities.

Conclusion

The commercial availability of deuterated 2-phenylcyclopropylamine, primarily as the phenyl-d5 analog, provides a valuable resource for researchers in drug discovery and development. A thorough understanding of the analytical techniques required for its characterization is paramount to ensure the quality and integrity of experimental data. This guide serves as a foundational resource for sourcing and validating these critical research compounds.

References

-

Schmidt, D.M.Z., and McCafferty, D.G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408–4416. [Link]

-

PubChem. (n.d.). Cyclopropanamine, 2-(phenyl-d5)-, hydrochloride, trans-. Retrieved from [Link]

-

Sato, S., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 823–829. [Link]

-

Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

-

Zhang, J., et al. (2021). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B, 11(9), 2657–2673. [Link]

-

Ganesan, A. (2023). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 14(1), 13-19. [Link]

Sources

- 1. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-2-フェニルシクロプロピルアミン 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 3. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 7. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

Methodological & Application

Application Notes and Protocols: The Gold Standard for Pharmacokinetic Studies—Effective Use of Deuterated Internal Standards

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust application of deuterated internal standards in pharmacokinetic (PK) studies. By leveraging the principles of isotope dilution mass spectrometry, these standards are indispensable for achieving the accuracy, precision, and reproducibility required for regulatory submission. We will explore the complete workflow, from the selection and characterization of deuterated standards to method validation and sample analysis, grounding our protocols in established scientific principles and regulatory expectations.

Introduction: The Imperative for Precision in Pharmacokinetics

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are foundational to modern drug development. The quantitative data from these studies underpin critical decisions regarding safety, efficacy, and dosing regimens. The primary analytical tool for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its sensitivity and selectivity.

However, the inherent complexity of biological matrices (e.g., plasma, urine, tissue) introduces significant analytical challenges, most notably the "matrix effect".[1][2] The matrix effect refers to the alteration of ionization efficiency by co-eluting endogenous components, leading to either suppression or enhancement of the analyte signal.[1] This variability can compromise data integrity. The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS), with deuterated analogues being the most common and practical choice.[3][4] A SIL-IS is chemically identical to the analyte, ensuring it experiences the same extraction inefficiencies and matrix effects.[3][5] By adding a known concentration of the deuterated standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's signal to the standard's signal provides a normalized, reliable measure of concentration.[6][7]

Sourcing and Characterization of Deuterated Standards: Foundational Quality

The reliability of a PK assay is fundamentally dependent on the quality of the deuterated internal standard. A poorly characterized standard can introduce inaccuracies that undermine the entire study.

2.1. Critical Quality Attributes

When sourcing or synthesizing a deuterated standard, the following attributes are paramount:

-

High Isotopic Purity (Enrichment): The standard should have a high degree of deuterium incorporation, ideally ≥98%.[5][8] This minimizes the concentration of the unlabeled analyte present as an impurity in the standard, which could otherwise artificially inflate the measured analyte concentration.[9]

-

High Chemical Purity: Like any analytical standard, the deuterated analogue must be free from other chemical impurities that could interfere with the analysis. A chemical purity of >99% is recommended.[8]

-

Positional Stability of Deuterium Labels: Deuterium atoms must be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[3] Labels should not be on heteroatoms (like -OH or -NH) or on carbons prone to enolization (e.g., alpha to a carbonyl group).[3] Using ¹³C or ¹⁵N isotopes avoids this issue entirely, though they are often more costly.[3]

-

Sufficient Mass Shift: The mass difference between the analyte and the deuterated standard should be at least 3 atomic mass units (amu).[10] This is crucial to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., from ¹³C) contributes to the signal of the internal standard.[10][11]

2.2. Synthesis and Verification

Deuterated standards can be acquired from commercial vendors or custom synthesized. Common synthesis strategies include total synthesis from deuterated precursors or catalytic exchange reactions.[6][12][13] Regardless of the source, independent verification is a critical step.

-

Protocol for Verification of a New Deuterated Internal Standard:

-

Mass Spectrometry (MS): Infuse the standard into the mass spectrometer to confirm the molecular weight and establish the isotopic distribution. High-resolution MS (HRMS) is particularly valuable for this.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the absence of proton signals at the intended sites of deuteration, while ²H-NMR directly confirms the presence and location of deuterium atoms.[14]

-

LC-MS/MS Purity Assessment: Analyze the standard by LC-MS/MS.

-

Monitor the mass transition for the unlabeled analyte to quantify its presence as an impurity. The response of the unlabeled analyte in the deuterated standard solution should be negligible compared to the response at the Lower Limit of Quantification (LLOQ).

-

Assess chemical purity by monitoring for any unexpected peaks in the chromatogram.

-

-

Bioanalytical Method Development and Validation

A robust and reliable bioanalytical method is the cornerstone of any successful PK study. The method must be fully validated to demonstrate its suitability for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and EMA.[15][16][17][18][19]

3.1. Workflow Overview

The general workflow for sample analysis using a deuterated internal standard is a systematic process designed to ensure consistency and minimize variability.

Caption: High-level workflow for PK sample analysis using a deuterated internal standard.

3.2. Detailed Protocol: Sample Preparation using Protein Precipitation

Protein precipitation is a common, rapid method for sample cleanup. This protocol is a representative example.

Principle: A water-miscible organic solvent is added to the plasma sample to denature and precipitate proteins. The analyte and internal standard remain in the supernatant, which is then analyzed. Adding the internal standard before precipitation is crucial, as it ensures the IS experiences the exact same sample processing and extraction recovery losses as the analyte.[6]

Step-by-Step Protocol:

-

Thaw Samples: Thaw biological samples, calibration standards (CCs), and quality control (QC) samples on ice. Vortex briefly to ensure homogeneity.

-

Aliquot Samples: Aliquot 100 µL of each sample (unknown, CC, or QC) into a clean 1.5 mL microcentrifuge tube.

-

Spike Internal Standard: Add 10 µL of the deuterated internal standard working solution (at a fixed, optimized concentration) to every tube.

-

Vortex: Vortex each tube for 10 seconds to mix.

-

Precipitate Proteins: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube.

-

Vortex Vigorously: Vortex each tube for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

-

Inject: Inject a defined volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Caption: Detailed workflow for sample preparation via protein precipitation.

3.3. Method Validation Parameters

The validation process rigorously tests the method's performance. Key parameters are summarized below, with acceptance criteria based on FDA and EMA guidelines.[16][20][21]

| Parameter | Purpose | Acceptance Criteria |

| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | Response in blank samples (from at least 6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.[20] |

| Calibration Curve | To demonstrate the relationship between instrument response (analyte/IS ratio) and concentration. | At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision). | Three validation runs with QCs at LLOQ, Low, Medium, and High levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).[16] |

| Matrix Effect | To assess the impact of matrix components on ionization. | The matrix factor (response in presence of matrix vs. response in neat solution) should be consistent across at least 6 sources. The CV% of the IS-normalized matrix factor should be ≤15%. |

| Recovery | To determine the efficiency of the extraction process. | Not a strict acceptance criterion, but recovery should be consistent and reproducible. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability QCs must be within ±15% of nominal values. |

Potential Pitfalls and Advanced Considerations

While deuterated standards are powerful tools, users must be aware of potential complications.

4.1. Chromatographic Isotope Effect

Deuterium is slightly heavier than hydrogen, which can sometimes lead to minor differences in physicochemical properties.[22] This can result in a slight chromatographic separation of the deuterated standard from the unlabeled analyte, where the deuterated compound often elutes slightly earlier.[7][23] If this separation occurs in a region of variable matrix-induced ion suppression, the analyte and the IS will not experience the same effect, compromising the normalization and leading to inaccurate results.[7][22]

Mitigation Strategy:

-

Chromatographic Optimization: Adjust the gradient, mobile phase, or column to ensure co-elution of the analyte and the internal standard.[24]

-

Use of ¹³C or ¹⁵N Labels: These heavier isotopes have a much smaller impact on retention time and are less prone to chromatographic isotope effects.[7][10]

4.2. Isotopic Crosstalk and Purity

"Crosstalk" or "cross-signal contribution" refers to interference between the mass spectrometric signals of the analyte and the internal standard.[25] This can arise from two main sources:

-

Impurity in the IS: The presence of unlabeled analyte in the deuterated standard material will cause a signal in the analyte's mass channel, leading to an overestimation of the analyte concentration.[9]

-

Natural Isotope Abundance: The analyte itself has a natural abundance of heavy isotopes (e.g., ¹³C). If the mass difference between the analyte and IS is small (e.g., +1 or +2 amu), the M+1 or M+2 peak of the analyte can spill into the mass channel of the IS.[26][27]

Caption: Visualization of isotopic crosstalk and impurity contribution.

Mitigation Strategy:

-

Use an IS with a mass shift of at least +3 amu.[10]

-

Rigorously test the purity of the deuterated standard to ensure the contribution of unlabeled analyte is less than 0.1% of the total IS concentration.

Conclusion

The correct implementation of deuterated internal standards is a non-negotiable requirement for high-quality, defensible pharmacokinetic data. By serving as a nearly perfect chemical mimic, the deuterated standard co-processes through extraction, chromatography, and ionization, effectively normalizing for variations that would otherwise compromise analytical accuracy and precision.[2][4] Adherence to the principles of rigorous characterization, comprehensive method validation according to regulatory guidelines, and an awareness of potential pitfalls such as isotope effects and crosstalk will ensure the integrity of bioanalytical data and support confident decision-making throughout the drug development lifecycle.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]

-

Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014). American Association for Clinical Chemistry.[Link]

-

Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency.[Link]

-

Mass Spectrometry: Isotope Effects. (2023). Chemistry LibreTexts.[Link]

-

Janné, C., & Gergov, M. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. ACS Omega.[Link]

-

Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. (2025). ResearchGate.[Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). National Center for Biotechnology Information.[Link]

-

Guideline on bioanalytical method validation. (2011). European Medicines Agency.[Link]

-

Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. (2014). ACS Publications.[Link]

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI.[Link]

-

The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online.[Link]

-

ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Viedoc.[Link]

-

Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry. (n.d.). National Center for Biotechnology Information.[Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio.[Link]

-

Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015). ACS Publications.[Link]

-

2023 White Paper on Recent Issues in Bioanalysis. (n.d.). National Center for Biotechnology Information.[Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL.[Link]

-

Quality Control Essentials for Deuterated Drug APIs. (n.d.). Isotope Science / Alfa Chemistry.[Link]

-

An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (n.d.). Taylor & Francis Online.[Link]

-

ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency.[Link]

-

Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration.[Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services.[Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.[Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.[Link]

-

How to remove matrix effect in LC-MS/MS? (2012). ResearchGate.[Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers.[Link]

-

Video: Mass Spectrometry: Isotope Effect. (2024). JoVE.[Link]

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025). ResearchGate.[Link]

-

Interpretation of Isotope Peaks in Small Molecule LC?MS. (2006). LCGC International.[Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma.[Link]

-

USFDA. Guidance for Industry: Bioanalytical Method Validation. (2025). ResearchGate.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. tandfonline.com [tandfonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. mdpi.com [mdpi.com]

- 13. irl.umsl.edu [irl.umsl.edu]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 21. researchgate.net [researchgate.net]

- 22. myadlm.org [myadlm.org]

- 23. Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry: Overcoming Isotope Effects of Chromatography and Amount-Dependency by Peak Homogenization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Analysis of Antidepressants in Whole Blood

Introduction: The Critical Role of Accurate Antidepressant Monitoring

The therapeutic window for many antidepressant medications is narrow, and patient responses can be highly variable due to individual differences in metabolism and drug-drug interactions.[1][2] Consequently, therapeutic drug monitoring (TDM) of antidepressants in whole blood is a critical tool for optimizing patient care.[1][2] TDM allows clinicians to tailor dosages to individual patient needs, thereby minimizing the risk of adverse effects and maximizing therapeutic efficacy.[2] The accuracy of TDM is fundamentally dependent on the quality of the analytical methods employed, with sample preparation being a pivotal step that significantly influences the reliability of the results.[3]

Whole blood is a complex biological matrix, rich in proteins, lipids, and other endogenous components that can interfere with the accurate quantification of drug analytes.[4] Therefore, a robust and efficient sample preparation protocol is essential to remove these interferences, concentrate the target analytes, and ensure compatibility with the downstream analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[5][6]

This comprehensive guide provides detailed application notes and protocols for the three most common sample preparation techniques for the analysis of antidepressants in whole blood: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for antidepressant monitoring.

Pre-Analytical Considerations: The Foundation of Reliable Results

Before embarking on any sample preparation protocol, it is imperative to address pre-analytical variables that can significantly impact the integrity of the sample and the accuracy of the final results.[7]

-

Sample Collection: Whole blood should be collected in tubes containing an appropriate anticoagulant, such as ethylenediaminetetraacetic acid (EDTA), sodium fluoride, or lithium heparin, to prevent clotting.[8] The choice of anticoagulant should be validated to ensure it does not interfere with the extraction or analysis of the target antidepressants.

-

Sample Storage and Stability: Immediately after collection, samples should be stored at appropriate temperatures to minimize drug degradation. For short-term storage (up to 7 days), refrigeration at 2-8°C is generally acceptable for most antidepressants.[8] For long-term storage, freezing at -20°C or -80°C is recommended. It is crucial to perform stability studies to determine the acceptable storage duration and conditions for the specific antidepressants of interest.

-

Sample Homogenization: Before aliquoting, frozen whole blood samples must be thawed completely and thoroughly mixed by gentle inversion to ensure a homogenous distribution of the analytes.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from a whole blood sample.[4] It involves the addition of a water-miscible organic solvent or a strong acid to denature and precipitate the proteins.

Causality Behind Experimental Choices

The choice of precipitating agent is critical. Acetonitrile is a common choice as it effectively precipitates proteins while keeping a broad range of drug analytes in the supernatant. Methanol can also be used, but it is generally less effective at precipitating proteins. The ratio of the precipitating agent to the whole blood sample is typically 3:1 or 4:1 (v/v) to ensure complete protein removal.[4] The inclusion of zinc sulfate in the precipitation solvent can further enhance protein removal.[9]

Detailed Protocol for Protein Precipitation

-

Aliquoting: In a clean microcentrifuge tube, add 100 µL of the homogenized whole blood sample.

-

Internal Standard Spiking: Add an appropriate volume of the internal standard (IS) solution to the sample. The IS should be a structurally similar compound to the analyte(s) of interest, ideally a stable isotope-labeled version.

-

Precipitation: Add 300 µL of cold acetonitrile (or a 30:70 mixture of acetone and acetonitrile) to the sample.[10]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. This step helps to concentrate the analytes and allows for reconstitution in a solvent that is more compatible with the mobile phase of the analytical system.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase or a mixture of mobile phase components.

-

Analysis: The reconstituted sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Workflow for Protein Precipitation

Caption: Protein Precipitation Workflow.

Method 2: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample preparation technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11]

Causality Behind Experimental Choices

The selection of the organic solvent and the pH of the aqueous phase are the most critical parameters in LLE.[12][13][14] Most antidepressants are basic compounds. By adjusting the pH of the whole blood sample to a basic pH (typically pH 9-11), the antidepressants are converted to their neutral, free base form.[15] This significantly increases their solubility in a non-polar organic solvent. The choice of organic solvent is based on its polarity and its ability to efficiently extract the target analytes while minimizing the extraction of endogenous interferences. Common solvents include ethyl acetate, hexane, and mixtures thereof.[15]

Detailed Protocol for Liquid-Liquid Extraction

-

Aliquoting: In a glass tube, add 500 µL of the homogenized whole blood sample.[15]

-

Internal Standard Spiking: Add the internal standard solution to the sample.

-

pH Adjustment: Add a basifying agent, such as 0.1 M sodium hydroxide, to adjust the sample pH to approximately 10.[5]

-

Addition of Extraction Solvent: Add an appropriate volume (e.g., 2 mL) of the organic extraction solvent (e.g., a 1:1 mixture of ether and ethyl acetate).[15]

-

Extraction: Vortex the mixture for 1-2 minutes to facilitate the transfer of the analytes from the aqueous phase to the organic phase.

-

Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.

-

Analysis: The sample is ready for analysis.

Workflow for Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction Workflow.

Method 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analytes of interest while allowing interferences to pass through.[16] The retained analytes are then eluted with a small volume of a strong solvent.

Causality Behind Experimental Choices

The choice of the SPE sorbent is paramount and depends on the physicochemical properties of the target antidepressants.[17] For the extraction of a broad range of antidepressants, which includes basic and neutral compounds, a mixed-mode sorbent combining reversed-phase and cation-exchange functionalities is often the most effective choice.[18] The reversed-phase mechanism retains the analytes based on hydrophobic interactions, while the cation-exchange mechanism retains the basic antidepressants through ionic interactions. This dual retention mechanism provides a high degree of selectivity and results in a very clean extract.

Detailed Protocol for Solid-Phase Extraction

-

Sorbent Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent bed.[19]

-

Sample Loading: Mix 500 µL of the whole blood sample with an equal volume of a suitable buffer (e.g., phosphate buffer, pH 6.0). Load the diluted sample onto the conditioned SPE cartridge at a slow and steady flow rate.

-

Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences. The wash steps are crucial for obtaining a clean extract.

-

Elution: Elute the retained antidepressants with a small volume (e.g., 1 mL) of a strong, basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic nature of the elution solvent neutralizes the charge on the basic antidepressants, releasing them from the cation-exchange sorbent.

-

Evaporation: Evaporate the eluate to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

Analysis: The sample is ready for injection.

Workflow for Solid-Phase Extraction

Caption: Solid-Phase Extraction Workflow.

Data Presentation: A Comparative Overview

The choice of sample preparation method can significantly impact the recovery of the analytes and the extent of matrix effects. The following table provides a comparative summary of typical recovery rates and matrix effects for a selection of antidepressants using the three different extraction techniques.

| Antidepressant | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery (%) | Matrix Effect (%) | Recovery (%) | |

| Amitriptyline | >85 | <15 | 82.4 - 101.5[20] |

| Citalopram | >80 | <20 | 82.4 - 101.5[20] |

| Fluoxetine | >90 | <10 | 82.4 - 101.5[20] |

| Sertraline | >85 | <15 | 82.4 - 101.5[20] |

| Venlafaxine | >90 | <10 | - |

Note: The values presented in this table are approximate and can vary depending on the specific protocol and the analytical instrumentation used.

Method Validation: Ensuring a Self-Validating System

Each of the described protocols must be rigorously validated to ensure its performance is suitable for its intended purpose. The validation should be conducted in accordance with established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). The following parameters should be assessed:

-

Selectivity: The ability of the method to differentiate and quantify the analyte(s) in the presence of other components in the sample.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

-

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the target analyte(s).

-

Stability: The stability of the analytes in the biological matrix under different storage conditions and during the sample preparation process.

By thoroughly validating each of these parameters, the analytical method becomes a self-validating system, providing confidence in the accuracy and reliability of the generated data.

Conclusion

The selection of an appropriate sample preparation method is a critical decision in the development of a robust and reliable analytical method for the determination of antidepressants in whole blood. Protein precipitation offers a simple and high-throughput approach, but may suffer from significant matrix effects. Liquid-liquid extraction provides cleaner extracts but is more labor-intensive and requires larger volumes of organic solvents. Solid-phase extraction offers the highest degree of selectivity and provides the cleanest extracts, making it the preferred method for many applications, despite its higher cost and more complex procedure.

The choice of the optimal method will depend on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample throughput, and available resources. Regardless of the method chosen, a thorough validation is essential to ensure the generation of high-quality data that can be confidently used for therapeutic drug monitoring and clinical research.

References

-

de Castro, A., et al. (2015). Determination of antidepressants in whole blood using hollow-fiber liquid-phase microextraction and gas chromatography–mass spectrometry. Forensic Toxicology, 33(1), 98-107. Available at: [Link]

-

Truta, L., et al. (2016). Antidepressants detection and quantification in whole blood samples by GC-MS/MS, for forensic purposes. ResearchGate. Available at: [Link]

-

Fariha, M., et al. (2023). An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS. Scientific Reports, 13(1), 2038. Available at: [Link]

-

Guo, H., et al. (2021). Determination of 13 antidepressants in blood by UPLC-MS/MS with supported liquid extraction pretreatment. Journal of Chromatography B, 1171, 122608. Available at: [Link]

-

Stove, C., et al. (2013). Quantification of 33 antidepressants by LC-MS/MS--comparative validation in whole blood, plasma, and serum. Analytical and Bioanalytical Chemistry, 405(14), 4797-4808. Available at: [Link]

-

Agilent Technologies. (2019). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Application Note. Available at: [Link]

-

Al-Snafi, A. E. (2022). A Comprehensive Review on the Analytical Approaches for Antidepressant Drug Detection. International Journal of Pharmaceutical Research, 14(1), 1-19. Available at: [Link]

-

Pfeifer, P., et al. (2022). Is Therapeutic Drug Monitoring Relevant for Antidepressant Drug Therapy? Implications From a Systematic Review and Meta-Analysis With Focus on Moderating Factors. Frontiers in Pharmacology, 13, 829552. Available at: [Link]

-

Kabir, A., et al. (2022). Sorbent based extraction for pre-concentration of antidepressant drugs: A review. TrAC Trends in Analytical Chemistry, 153, 116641. Available at: [Link]

-

Nishida, M., et al. (2004). Solid-phase extraction and analysis of 20 antidepressant drugs in human plasma by LC/MS with SSI method. Forensic Toxicology, 22(1), 16-22. Available at: [Link]

-

Verdú-Gimeno, M., et al. (2021). Determination of Seven Antidepressants in Pericardial Fluid by Means of Dispersive Liquid–Liquid Microextraction and Gas Chromatography–Mass Spectrometry. Molecules, 26(11), 3324. Available at: [Link]

-

Płotka-Wasylka, J., et al. (2022). Investigating the Utility of Fabric Phase Sorptive Extraction and HPLC-UV-Vis/DAD to Determine Antidepressant Drugs in Environmental Aqueous Samples. Molecules, 27(3), 963. Available at: [Link]

-

Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Available at: [Link]

-

Wille, S. M. R., et al. (2015). Protein precipitation of whole blood for quantification of 59 different analytes by LC-MS/MS: method development challenges. ResearchGate. Available at: [Link]

-

Wójcik, A., et al. (2022). Direct Immersion–Solid Phase Microextraction for Therapeutic Drug Monitoring of Patients with Mood Disorders. International Journal of Molecular Sciences, 23(19), 11802. Available at: [Link]

-

Bush, V. (2012). Effects of Pre-analytical Variables in Therapeutic Drug Monitoring. ResearchGate. Available at: [Link]

-

Jia, M., & Bartlett, M. G. (2021). Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples. Journal of Analytical Methods in Chemistry, 2021, 8868943. Available at: [Link]

-